5-Fluoro Risperidone-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

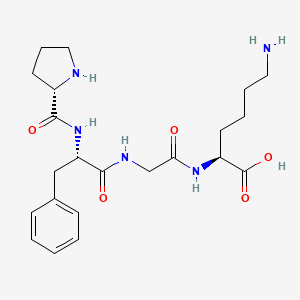

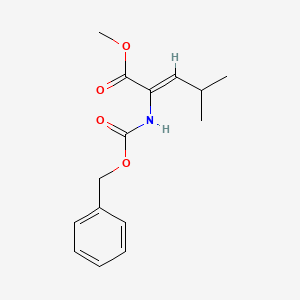

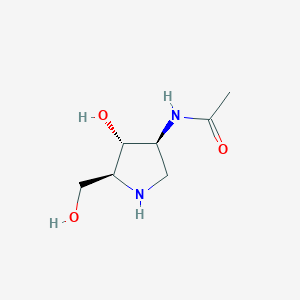

5-Fluoro Risperidone-d4 is a labeled analogue of 5-Fluoro Risperidone, which is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . It is used as a reference material in neurology research .

Molecular Structure Analysis

The molecular formula of 5-Fluoro Risperidone-d4 is C23H23D4FN4O2 . The average molecular weight is 414.51 .Applications De Recherche Scientifique

Pharmaceutical Research

5-Fluoro Risperidone-d4 is often used in pharmaceutical research as a reference standard . It’s particularly useful in the development and testing of new drugs, where it can serve as a comparison point for other compounds .

Detection of Pharmaceutical Impurities

This compound is also used in analytical testing to detect, identify, and measure pharmaceutical impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products .

Development of Antipsychotic Drugs

Risperidone, the parent compound of 5-Fluoro Risperidone-d4, is a second-generation antipsychotic drug . It has been widely used in the treatment of mood disorders, including bipolar disorder . Therefore, 5-Fluoro Risperidone-d4 could potentially be used in the development of new antipsychotic drugs .

Mécanisme D'action

Target of Action

5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of 5-Fluoro Risperidone-d4 to these receptors is believed to be the key driver of its clinical effects .

Mode of Action

5-Fluoro Risperidone-d4 acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro Risperidone-d4 are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, 5-Fluoro Risperidone-d4 disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .

Pharmacokinetics

It’s known that risperidone, the parent compound of 5-fluoro risperidone-d4, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro Risperidone-d4’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, 5-Fluoro Risperidone-d4 alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro Risperidone-d4 involves the introduction of a deuterium label at the 4-position of the risperidone molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials.", "Starting Materials": [ "4-Fluoro-3-methoxybenzaldehyde", "2,6-dimethylpiperidine", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid by reacting 4-Fluoro-3-methoxybenzaldehyde with ethyl acetate and acetic acid in the presence of sodium borohydride.", "Step 2: Conversion of 4-Fluoro-3-methoxyphenylacetic acid to 5-Fluoro Risperidone by reacting with 2,6-dimethylpiperidine and hydrochloric acid in methanol.", "Step 3: Introduction of deuterium label at the 4-position of 5-Fluoro Risperidone by reacting with deuterium oxide and sodium hydroxide in methanol.", "Step 4: Purification of the final product by extraction with ethyl acetate, drying over sodium sulfate, and recrystallization." ] } | |

Numéro CAS |

1346598-47-7 |

Formule moléculaire |

C₂₃H₂₃D₄FN₄O₂ |

Poids moléculaire |

414.51 |

Synonymes |

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)